molecular formula C14H9BrCl2O2 B10897684 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde

3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B10897684
M. Wt: 360.0 g/mol
InChI Key: ANMHYVYRKLLFRZ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H9BrCl2O2 It is a derivative of benzaldehyde, featuring bromine, chlorine, and a chlorobenzyl group

Properties

Molecular Formula

C14H9BrCl2O2

Molecular Weight

360.0 g/mol

IUPAC Name

3-bromo-5-chloro-4-[(4-chlorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H9BrCl2O2/c15-12-5-10(7-18)6-13(17)14(12)19-8-9-1-3-11(16)4-2-9/h1-7H,8H2

InChI Key

ANMHYVYRKLLFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde typically involves multiple steps:

    Bromination and Chlorination: The starting material, often a benzaldehyde derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at specific positions on the benzene ring.

    Formation of the Chlorobenzyl Ether: The intermediate product is then reacted with 4-chlorobenzyl alcohol under basic conditions to form the chlorobenzyl ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Formation of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzoic acid.

    Reduction: Formation of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the aldehyde group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of the chlorobenzyl ether.

    3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde: Lacks the bromine atom.

    3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of the chlorobenzyl ether.

Uniqueness

3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is unique due to the combination of bromine, chlorine, and the chlorobenzyl ether group, which can impart specific chemical and biological properties. This makes it a valuable compound for targeted synthesis and research applications.

Biological Activity

3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde can be represented as follows:

  • Molecular Formula : C14H10BrClO2
  • Molecular Weight : 319.69 g/mol

This compound features a bromine atom, a chlorine atom, and a benzaldehyde functional group, contributing to its unique reactivity and biological interactions.

Synthesis

The synthesis of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde typically involves the following steps:

  • Starting Materials : The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 4-chlorobenzyl chloride.
  • Reagents : A base such as potassium carbonate is used in an organic solvent like dimethylformamide (DMF).
  • Reaction Conditions : The reaction is conducted under reflux conditions, allowing for the formation of the desired compound through nucleophilic substitution.

The biological activity of 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function. This interaction can disrupt critical biochemical pathways.
  • Halogen Bonding : The presence of halogen atoms (bromine and chlorine) may facilitate non-covalent interactions, enhancing binding affinity to biological targets.

Antimicrobial Activity

Research has demonstrated that 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde exhibits significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL
Xanthomonas campestris128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays. For instance:

  • DPPH Radical Scavenging Assay : The compound showed a scavenging activity of approximately 70% at a concentration of 100 µM.
  • ABTS Assay : An IC50 value of 45 µM was reported, indicating moderate antioxidant capacity.

These results highlight the compound's potential in mitigating oxidative stress-related diseases.

Case Studies

  • Enzyme Interaction Studies : A study investigated the interaction between 3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde and various enzymes involved in metabolic pathways. Results indicated that the compound significantly inhibited enzyme activity at micromolar concentrations, suggesting its role as a potential therapeutic agent in metabolic disorders.
  • In Vivo Studies : Animal models treated with this compound displayed reduced inflammation markers when subjected to induced oxidative stress, further supporting its antioxidant properties.

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